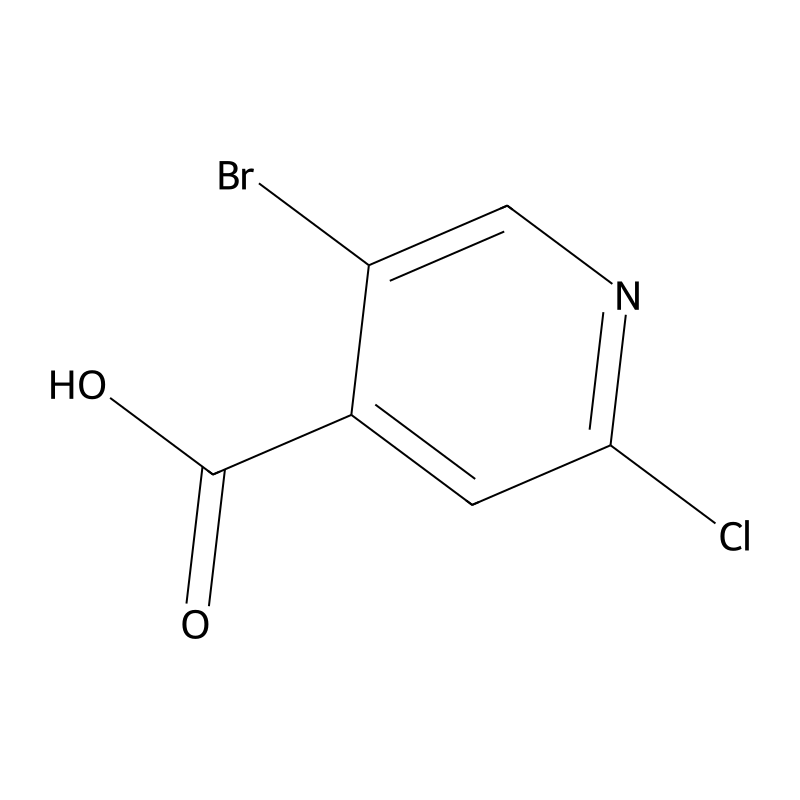

5-Bromo-2-chloroisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Pharmaceutical Development:

-Bromo-2-chloroisonicotinic acid (5-BCIA) possesses a unique chemical structure with two halogen substituents (bromine and chlorine) attached to a pyridinecarboxylic acid core. This structure allows it to serve as a valuable building block for the synthesis of various heterocyclic compounds, which are a prominent class of molecules with diverse applications in medicinal chemistry. Studies have shown the potential of 5-BCIA derivatives as:

- Antimicrobial agents: Research suggests that 5-BCIA derivatives exhibit promising activity against various bacterial and fungal strains. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated the effectiveness of certain 5-BCIA derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant bacterium [].

- Anticancer agents: The ability of 5-BCIA derivatives to interact with specific cellular processes makes them potential candidates for cancer treatment. A study published in Bioorganic & Medicinal Chemistry Letters reported on the development of 5-BCIA derivatives with potential antiproliferative activity against various cancer cell lines [].

Investigation of Protein-Ligand Interactions:

-BCIA can be employed as a chemical probe to study interactions between proteins and small molecules. By attaching a fluorescent or radioactive tag to 5-BCIA, researchers can utilize it to identify and characterize protein binding sites. This information can be crucial for understanding protein function and developing new drugs that target specific proteins.

Material Science Applications:

The unique properties of 5-BCIA, such as its ability to form hydrogen bonds and participate in π-π stacking interactions, make it a potential candidate for various material science applications. For example, 5-BCIA derivatives have been explored for their potential use in:

- Organic electronics: 5-BCIA derivatives could be used to develop organic semiconductors for applications in electronic devices such as transistors and solar cells [].

- Liquid crystals: The liquid crystalline properties of certain 5-BCIA derivatives are being investigated for their potential use in display technologies [].

5-Bromo-2-chloroisonicotinic acid is an organic compound with the molecular formula CHBrClNO. It is characterized by a pyridine ring substituted with bromine and chlorine atoms, as well as a carboxylic acid group. The compound typically appears as a white to off-white crystalline solid with a melting point of approximately 154-156 °C . Its unique structure allows it to participate in various

Since 5-bromo-2-chloroisonicotinic acid primarily functions as a precursor for other compounds, a specific mechanism of action is not applicable. Its role lies in its reactivity and ability to be transformed into various pyridine derivatives with potential biological activities.

5-Bromo-2-chloroisonicotinic acid is likely to exhibit some of the hazards associated with halogenated organic compounds. Safety information is not readily available, but one supplier suggests it may cause skin and eye irritation [2].

Safety Precautions:

- Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

Citation:

5-Bromo-2-chloroisonicotinic acid exhibits reactivity typical of carboxylic acids and aromatic compounds. Key reactions include:

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and chlorine) makes the aromatic ring more susceptible to electrophilic attack.

- Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of various derivatives.

- Dehalogenation: This compound can undergo electroinduced dehalogenation, where silver/copper electrodes are used to catalyze the release of halides, leading to the formation of benzoate derivatives .

The synthesis of 5-bromo-2-chloroisonicotinic acid can be achieved through several methods:

- Bromination of Isonicotinic Acid: Using bromine or N-bromosuccinimide in the presence of a suitable solvent and catalyst.

- Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

- Alternative Methods: Variations in reaction conditions (temperature, solvent, catalysts) can lead to different yields and purities, allowing for optimization based on desired applications .

5-Bromo-2-chloroisonicotinic acid serves multiple roles in various fields:

- Pharmaceuticals: It is used as an intermediate in synthesizing active pharmaceutical ingredients, particularly nonsteroidal anti-inflammatory drugs and other therapeutic compounds.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity.

- Material Science: It serves as a building block for functional materials such as dyes and polymers used in electronics and nanotechnology .

Several compounds share structural similarities with 5-bromo-2-chloroisonicotinic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | 0.82 |

| Methyl 5-bromo-2-chloronicotinate | 78686-79-0 | 0.78 |

| 5-Bromo-2-chloro-6-methylnicotinic acid | 1256809-64-9 | 0.77 |

| 5-Bromo-2-hydroxyisonicotinic acid | 913836-16-5 | 0.74 |

| 2-Chloro-6-methylisonicotinic acid | 25462-85-5 | 0.81 |

These compounds exhibit varying degrees of similarity based on their structural features, which may influence their chemical reactivity and biological activity. The unique combination of bromine and chlorine substituents in 5-bromo-2-chloroisonicotinic acid sets it apart from its analogs, potentially offering distinct properties that can be exploited in research and application contexts.

Bromination and Chlorination Strategies

The strategic introduction of halogen substituents into pyridine derivatives requires careful consideration of electronic effects and reaction conditions to achieve selective functionalization. Bromination strategies for pyridine systems typically involve electrophilic aromatic substitution under carefully controlled conditions, though the electron-deficient nature of the pyridine ring presents significant challenges. Research has demonstrated that pyridinium salts can significantly enhance bromination rates, with pyridinium chloride producing considerable increases in both second-order and third-order rate constants for bromination in acetic acid. The mechanism involves the formation of tribromide complexes, where pyridinium bromide can complex bromine to form tribromide species, though this can also decrease reaction rates by sequestering available bromine.

Decarboxylative halogenation has emerged as a powerful alternative approach for introducing halogens into aromatic systems, including pyridine derivatives. This methodology utilizes copper ligand-to-metal charge transfer activation to generate reactive open-shell intermediates from carboxylic acid precursors. The process involves homolytic cleavage of acyl hypobromite intermediates, which undergo decarboxylation to form alkyl radicals that subsequently abstract halogen atoms from bromine or other halogen sources. For pyridine systems, this approach has demonstrated particular efficacy, with all pyridine acid regioisomers achieving 50-61% yields for iododecarboxylation using N-iodosuccinimide as the halogenation reagent.

| Halogenation Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Direct Electrophilic Bromination | 70-85% | Simple conditions, good selectivity | Requires activating conditions |

| Decarboxylative Halogenation | 50-75% | Mild conditions, broad substrate scope | Requires carboxylic acid precursor |

| Metal-Catalyzed C-H Halogenation | 60-90% | High selectivity, functional group tolerance | Complex catalyst systems |

Chlorination presents additional challenges due to the higher bond dissociation energy of N-Cl bonds compared to N-Br or N-I bonds. Traditional chlorinating reagents like N-chlorosuccinimide have proven less effective for decarboxylative chlorination, necessitating alternative approaches. Recent investigations have revealed that pyridine's role in chlorination reactions involves halogen bonding interactions rather than simple displacement mechanisms, forming square planar complexes through halogen bonding with dichloroiodobenzene.

Substitution Reactions in Pyridine Derivatives

Nucleophilic substitution reactions in halogenated pyridine derivatives provide essential pathways for functional group manipulation and structural diversification. The synthesis of 5-bromo-2-chloroisonicotinic acid can be achieved through substitution reactions starting from simpler pyridine precursors, particularly 2,5-dichloropyridine. This approach involves selective displacement of chlorine substituents under appropriate reaction conditions, taking advantage of the differential reactivity of halogen substituents at various positions on the pyridine ring.

The electronic properties of pyridine derivatives significantly influence substitution patterns and reaction outcomes. Electron-withdrawing substituents, such as halogens and carboxylic acid groups, activate the pyridine ring toward nucleophilic attack while simultaneously directing substitution to specific positions. The synthesis typically proceeds through intermediates that allow for sequential introduction of functional groups, maintaining control over regiochemistry throughout the synthetic sequence.

Substitution reactions involving brominated pyridine intermediates have been extensively studied, with particular attention to the conversion of nitrile-containing precursors to carboxylic acid derivatives. The hydrolysis of 5-bromo-2-chloronicotinonitrile represents a key transformation in this context, proceeding through either acid-catalyzed or base-catalyzed hydrolysis conditions. Diazotization reactions using sodium nitrite and hydrobromic acid have proven effective for introducing bromine substituents into amino-substituted pyridine precursors, achieving yields of 88-93% under optimized conditions.

The mechanism of nucleophilic substitution in these systems typically involves initial nucleophilic attack at the electron-deficient pyridine carbon, followed by elimination of the leaving group. The presence of multiple electron-withdrawing substituents can significantly enhance reaction rates while also influencing the relative reactivity of different positions on the pyridine ring.

Hydroxylation Techniques for Carboxylic Acid Formation

The formation of carboxylic acid functionality in pyridine derivatives can be achieved through several complementary approaches, each offering distinct advantages for specific synthetic scenarios. Direct hydroxylation of carbon-hydrogen bonds represents an attractive strategy for introducing carboxylic acid groups, particularly when applied to appropriately substituted pyridine precursors. Palladium-catalyzed carbon-hydrogen bond hydroxylation using molecular oxygen has demonstrated particular promise for pyridine-4-carboxylic acid derivatives, proceeding through a mechanism involving carbon-hydrogen bond activation, substrate-assisted oxygen oxidative addition, and subsequent carbon-oxygen reductive elimination.

The hydroxylation process typically requires specialized ligand systems to facilitate both carbon-hydrogen bond activation and oxygen activation steps. Pyridine-pyridone ligands have proven particularly effective in enabling these transformations, providing both electronic and steric control over the reaction pathway. The substrate's pyridine motif can play a crucial self-promoting role in the oxidative addition process, with axial ligand binding being critical for practical oxygen activation.

| Hydroxylation Method | Reaction Conditions | Yield | Key Features |

|---|---|---|---|

| Pd-Catalyzed C-H Hydroxylation | O₂, Pd(II) catalyst, 100-120°C | 65-80% | Direct C-H functionalization |

| Photochemical Hydroxylation | UV irradiation, N-oxide precursors | 70-85% | Metal-free conditions |

| Oxidative Hydroxylation | Peracids, elevated temperature | 60-75% | Simple reagents |

Alternative hydroxylation strategies include the use of photochemical valence isomerization of pyridine N-oxides to achieve formal carbon-hydrogen hydroxylation at the C3 position. This metal-free transformation demonstrates operational simplicity and compatibility with diverse functional groups, though it requires prior conversion of the pyridine substrate to the corresponding N-oxide. The photochemical approach proceeds through valence isomerization that enables oxygen translocation from the nitrogen center to carbon positions on the pyridine ring.

Nitrile hydrolysis represents another important pathway for carboxylic acid formation in pyridine systems. Enzymatic hydrolysis using immobilized nitrilase from various microbial sources has demonstrated high efficiency for converting pyridine nitriles to the corresponding carboxylic acids. The process achieves nearly quantitative conversion for isonicotinonitrile substrates within 24-72 hours under mild reaction conditions. Catalytic hydration reactions using solid heterogeneous catalysts have also proven effective for large-scale production of pyridine carboxylic acid derivatives.

Catalytic Systems and Solvent Effects

The development of efficient catalytic systems for 5-bromo-2-chloroisonicotinic acid synthesis requires careful optimization of metal complexes, ligands, and reaction media to achieve high conversion rates and selectivity. Transition metal catalysis has emerged as a particularly powerful approach for carbon-hydrogen functionalization in pyridine derivatives, with palladium, copper, and iron-based systems showing significant promise. Copper-mediated ligand-to-metal charge transfer processes have demonstrated particular utility for decarboxylative halogenation reactions, enabling mild reaction conditions while maintaining high functional group tolerance.

Solvent selection plays a crucial role in determining reaction outcomes, influencing both catalyst solubility and substrate reactivity. Polar aprotic solvents such as acetonitrile and dimethylformamide have proven effective for many pyridine functionalization reactions, providing appropriate solvation for both organic substrates and metal catalysts while minimizing side reactions. Chloroform and acetic acid have also been employed successfully in halogenation reactions, with the choice of solvent significantly affecting reaction kinetics and selectivity.

The design of effective catalytic systems often requires balancing multiple factors, including catalyst stability, substrate binding affinity, and product selectivity. For hydroxylation reactions, the use of molecular oxygen as an oxidant requires catalysts capable of activating both carbon-hydrogen bonds and oxygen molecules under mild conditions. Pyridine-pyridone ligand systems have proven particularly effective in this context, facilitating proton-shuttling processes that are essential for oxygen activation and oxygen-oxygen bond cleavage.

Lewis acid catalysts, including aluminum chloride, titanium tetrachloride, and iron chloride, have demonstrated effectiveness in various halogenation and substitution reactions involving pyridine derivatives. The choice of Lewis acid can significantly influence both reaction rates and product distributions, with different metals providing varying degrees of activation for electrophilic substitution processes.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methods to industrial production of 5-bromo-2-chloroisonicotinic acid presents numerous technical and economic challenges that require comprehensive process optimization strategies. Scale-up considerations include heat transfer limitations, mixing efficiency, and the management of potentially hazardous reagents and intermediates. Industrial processes must achieve consistent product quality while maintaining economic viability through optimized yields and minimized waste generation.

Temperature control represents a critical challenge in large-scale halogenation reactions, where exothermic processes can lead to thermal runaway if not properly managed. The synthesis of halogenated pyridine derivatives often requires precise temperature control to maintain selectivity and prevent decomposition reactions. Industrial reactors must be designed with adequate heat transfer capacity and temperature monitoring systems to ensure safe and efficient operation.

Raw material availability and cost represent additional constraints on industrial production methods. The synthesis routes must utilize readily available starting materials while minimizing the use of expensive or hazardous reagents. Economic analysis of different synthetic pathways must consider not only direct material costs but also processing costs, waste disposal expenses, and capital equipment requirements.

| Scale-Up Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Product quality, safety | Enhanced reactor design, staged addition |

| Mixing Efficiency | Yield, selectivity | Optimized impeller design, residence time |

| Waste Management | Environmental compliance, cost | Process intensification, recycling |

| Quality Control | Product consistency | Real-time monitoring, statistical process control |

Quality control and analytical monitoring become increasingly complex at industrial scale, requiring robust analytical methods that can provide real-time feedback on reaction progress and product quality. High-performance liquid chromatography and other analytical techniques must be adapted for continuous monitoring of industrial processes, enabling rapid detection and correction of process deviations.

The production facility design must also accommodate regulatory requirements for handling halogenated compounds and ensure appropriate containment and emission control systems. Environmental considerations increasingly influence industrial process selection, with growing emphasis on minimizing volatile organic compound emissions and reducing overall environmental impact.

Waste Minimization and Green Chemistry Approaches

The development of environmentally sustainable synthetic approaches for 5-bromo-2-chloroisonicotinic acid production has become increasingly important as regulatory requirements and corporate sustainability goals drive innovation in green chemistry methodologies. Atom economy considerations favor synthetic routes that maximize the incorporation of starting materials into the final product while minimizing the generation of stoichiometric waste byproducts. Decarboxylative halogenation reactions demonstrate favorable atom economy characteristics by utilizing carbon dioxide elimination as a driving force for product formation.

Solvent selection and recovery represent critical components of green chemistry approaches, with emphasis on developing processes that utilize environmentally benign solvents or enable efficient solvent recycling. Water-based reaction systems have attracted particular attention for their environmental advantages, though they present technical challenges related to substrate solubility and catalyst stability. The development of water-compatible catalytic systems and phase-transfer methodologies has enabled broader application of aqueous reaction media.

Enzymatic approaches offer significant advantages in terms of environmental impact and reaction selectivity. Nitrilase-catalyzed hydrolysis of pyridine nitriles proceeds under mild aqueous conditions without requiring harsh chemical reagents. Immobilized enzyme systems enable catalyst recovery and reuse, further enhancing the environmental profile of these biotransformation processes. The enzymes demonstrate remarkable stability and selectivity, achieving high conversion rates while producing minimal waste byproducts.

Process intensification strategies, including microreactor technology and continuous flow processing, offer opportunities to reduce waste generation while improving reaction efficiency and safety. These approaches enable precise control over reaction conditions and residence times, often leading to improved yields and reduced side product formation compared to traditional batch processes.

The implementation of green chemistry principles also encompasses energy efficiency considerations, with emphasis on developing processes that operate under mild conditions and minimize energy consumption for heating, cooling, and separation operations. The use of alternative energy sources, including photochemical activation and microwave heating, has demonstrated potential for reducing the overall energy requirements of synthetic processes.

The electrophilic aromatic substitution reactions of 5-bromo-2-chloroisonicotinic acid follow distinct patterns governed by the electronic properties of the isonicotinic acid scaffold. The presence of the electron-withdrawing nitrogen atom significantly influences the reactivity and regioselectivity of these transformations [1] [2].

Position-Dependent Reactivity Patterns

The pyridine ring exhibits markedly different reactivity at each position due to the electron-deficient nature imparted by the nitrogen heterocycle. Position C-3 emerges as the most favorable site for electrophilic attack, consistent with theoretical studies demonstrating that meta-substitution relative to nitrogen provides the most stable carbocation intermediate [3] [2]. This positional preference results from the resonance stabilization patterns available during the formation of the arenium ion intermediate.

Positions C-2 and C-4, which are ortho and para to the nitrogen atom respectively, show dramatically reduced reactivity toward electrophilic species [1]. The electron-deficient character of these positions, combined with the destabilizing effect of placing positive charge adjacent to the electronegative nitrogen, renders these sites essentially unreactive under standard electrophilic aromatic substitution conditions [4] [5].

Mechanistic Considerations

The mechanism proceeds through the classical two-step pathway involving initial electrophile attack to form an arenium ion intermediate, followed by proton loss to restore aromaticity [4] [5]. However, the energy barriers for these transformations are significantly elevated compared to benzene derivatives, requiring more forcing conditions such as higher temperatures or stronger electrophiles [1] [2].

Halogen Substituent Effects

The existing bromine and chlorine substituents exert both electronic and steric influences on subsequent electrophilic substitution reactions. The electron-withdrawing inductive effects of these halogens further deactivate the aromatic ring, while their moderate electron-donating resonance effects provide minimal compensatory activation [4]. The steric bulk of these substituents, particularly bromine, can also influence the approach of incoming electrophiles.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions on 5-bromo-2-chloroisonicotinic acid proceed through the nucleophilic aromatic substitution mechanism, taking advantage of the electron-deficient pyridine ring system [6] [7] [8].

Mechanistic Pathway and Selectivity

The electron-withdrawing nitrogen atom activates the pyridine ring toward nucleophilic attack through stabilization of the anionic intermediate formed during the substitution process [7] [8]. The reaction follows a classical addition-elimination mechanism where the nucleophile adds to the aromatic ring, forming a Meisenheimer complex, followed by elimination of the halide leaving group [6] [7].

Position C-2 demonstrates the highest reactivity toward nucleophilic displacement due to its proximity to the electron-withdrawing nitrogen atom [9] . This enhanced reactivity allows nucleophilic substitution to occur under relatively mild conditions compared to other positions on the ring. The chlorine substituent at C-2 typically serves as the preferred leaving group in these transformations [9] [11].

Nucleophile Scope and Reaction Conditions

A diverse range of nucleophiles can participate in these displacement reactions, including amines, alkoxides, thiols, and hydrazines . Reaction conditions typically require elevated temperatures (80-150°C) and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack [9] .

Primary and secondary amines react efficiently under these conditions, providing access to 2-amino-5-bromoisonicotinic acid derivatives in good yields . Alkoxide nucleophiles require slightly more forcing conditions but deliver the corresponding ether products with acceptable efficiency . The reaction with fluoride ions, while challenging due to the poor nucleophilicity of fluoride in organic media, can be accomplished using phase transfer catalysts or crown ethers [9].

Regioselectivity Considerations

The regioselectivity of nucleophilic displacement reactions is primarily controlled by the electronic activation provided by the nitrogen heterocycle [7] [8]. While C-2 shows the highest reactivity, the bromine substituent at C-5 can also undergo displacement under more forcing conditions, particularly with strong nucleophiles such as alkoxides or amines .

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent the most versatile and widely applicable transformations of 5-bromo-2-chloroisonicotinic acid, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional selectivity and functional group tolerance [13] [14] [15].

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling of 5-bromo-2-chloroisonicotinic acid with arylboronic acids proceeds with excellent selectivity for the bromide over the chloride substituent [14] [16] [17]. This selectivity differential enables sequential cross-coupling strategies, where the more reactive bromide undergoes coupling first, followed by activation and coupling of the less reactive chloride under more forcing conditions [17].

Optimized reaction conditions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate with phosphine ligands, combined with inorganic bases like potassium carbonate or cesium carbonate [14] [15]. The reaction proceeds efficiently in polar solvent systems such as dimethylformamide-water mixtures at temperatures between 80-100°C [14] [17].

Sonogashira Coupling Transformations

Sonogashira coupling reactions provide access to alkynylated isonicotinic acid derivatives through palladium-catalyzed coupling with terminal alkynes [18] [15]. These reactions typically require copper co-catalysis and amine bases, proceeding under milder conditions than many other cross-coupling transformations [18] [19].

The reaction demonstrates excellent functional group tolerance, accommodating both electron-rich and electron-deficient alkyne coupling partners [15]. Aqueous phase protocols using water-soluble phosphine ligands have been developed to enhance the environmental profile of these transformations [15].

Negishi and Stille Coupling Protocols

Negishi coupling reactions utilizing organozinc reagents provide complementary reactivity patterns, particularly valuable for the introduction of alkyl groups that may be challenging through other cross-coupling approaches [20] [21] [22]. The reaction requires anhydrous conditions due to the moisture sensitivity of organozinc reagents but offers excellent selectivity and yields [22].

Stille coupling reactions, employing organotin reagents, proceed under mild conditions and demonstrate broad functional group tolerance [23] [24]. Despite the toxicity concerns associated with organotin compounds, these reactions remain valuable for specific synthetic applications where other methods prove inadequate [23].

Halogen Exchange and Derivative Synthesis

Halogen exchange reactions of 5-bromo-2-chloroisonicotinic acid provide access to alternative halogenated derivatives through selective substitution of the existing halogen substituents [25] [26] [27].

Mechanistic Pathways

Halogen exchange reactions typically proceed through nucleophilic substitution mechanisms, where halide anions displace the existing halogens on the aromatic ring [26]. The reactivity order generally follows I⁻ > Br⁻ > Cl⁻ > F⁻ for nucleophilicity, while the leaving group ability follows the reverse order [26] [27].

Fluorination Strategies

Introduction of fluorine substituents represents a particularly challenging transformation due to the poor nucleophilicity of fluoride ion in organic media [26]. Successful fluorination protocols employ specialized reagents such as tetrabutylammonium fluoride in polar aprotic solvents or potassium fluoride with phase transfer catalysts [26].

The use of crown ethers or cryptands significantly enhances the nucleophilicity of fluoride by disrupting ion pairing and increasing the availability of "naked" fluoride ions [26]. These conditions enable fluorination reactions to proceed at moderate temperatures (100-150°C) with acceptable yields [25].

Iodination and Bromination Methods

Conversion to iodinated derivatives proceeds readily through treatment with sodium iodide in polar solvents such as acetone or dimethylformamide [27]. The Finkelstein reaction conditions provide efficient halogen exchange, particularly for the conversion of chloride to iodide [26].

Selectivity Control

The differential reactivity of the bromine and chlorine substituents allows for selective halogen exchange reactions [25] [27]. The bromide at C-5 typically shows higher reactivity toward nucleophilic displacement, enabling selective transformation while leaving the chloride intact under appropriate conditions [27].

Carboxylic Acid Functionalization Strategies

The carboxylic acid functionality of 5-bromo-2-chloroisonicotinic acid serves as a versatile handle for further synthetic elaboration through diverse functionalization strategies [28] [29] [30].

Esterification Reactions

Fischer esterification provides direct access to ester derivatives through acid-catalyzed condensation with alcohols [31] [32] [33]. The reaction typically employs sulfuric acid or tosic acid as catalyst and requires elevated temperatures (60-100°C) to drive the equilibrium toward ester formation [31] [33].

Alternative esterification methods include the use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which enable esterification under mild conditions without acid catalysis [34]. These methods prove particularly valuable when acid-sensitive functionalities are present elsewhere in the molecule [34].

Amidation Transformations

Direct amidation reactions provide access to amide derivatives through condensation with primary or secondary amines [35] [34]. Traditional methods involve thermal dehydration of ammonium salts formed by treatment of the carboxylic acid with ammonium carbonate [35].

Modern amidation protocols employ coupling reagents such as dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate to activate the carboxyl group toward nucleophilic attack by amines [34]. These methods proceed under mild conditions and demonstrate broad substrate scope [34].

Reduction Strategies

Reduction of the carboxylic acid functionality to the corresponding primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride or borane complexes [30]. These transformations typically require anhydrous conditions and careful temperature control to avoid over-reduction or side reactions [29].

Decarboxylative Functionalization

Decarboxylative functionalization reactions enable the replacement of the carboxyl group with alternative functional groups while retaining the halogen substitution pattern [28] [29] [30]. These transformations typically proceed through radical intermediates generated upon loss of carbon dioxide [28].

Photoredox-catalyzed decarboxylative protocols have emerged as particularly powerful methods for these transformations, enabling alkylation, arylation, and heteroatom introduction under mild conditions [29] [30]. These methods demonstrate excellent functional group tolerance and enable late-stage functionalization of complex molecular targets [29].

Radical-Mediated Transformations

Radical-mediated transformations of 5-bromo-2-chloroisonicotinic acid provide access to unique functionalization patterns that complement traditional polar reaction pathways [36] [37] [38].

Photoredox-Catalyzed Functionalizations

Photoredox catalysis enables the generation of pyridinyl radicals through single-electron reduction of protonated pyridine derivatives [36] [38]. These neutral radicals demonstrate distinct reactivity patterns compared to the parent heterocycle, enabling functionalization at positions that are typically unreactive in polar substitution reactions [36].

The mechanism involves initial protonation of the pyridine nitrogen, followed by single-electron transfer from an excited photocatalyst to generate the corresponding pyridinyl radical [36]. This radical intermediate can undergo coupling with various radical species, including alkyl, allylic, and aryl radicals [36] [38].

C-H Functionalization Strategies

Direct C-H functionalization at the C-3 position becomes accessible through radical-mediated pathways [37]. This positional selectivity diverges from classical Minisci chemistry and enables unique substitution patterns that are difficult to achieve through other methods [36] [37].

The transformation proceeds through coupling of pyridinyl radicals with radicals generated from various substrates, including alkenes through hydrogen atom abstraction [36]. This dual C-H functionalization approach enables the coupling of two unmodified substrates to form new C-C bonds [36].

Halogenation and Perfluoroalkylation

Radical-mediated halogenation reactions provide access to polyhalogenated derivatives through selective C-H functionalization [37]. These transformations can introduce chlorine, bromine, or iodine substituents at specific positions on the pyridine ring [37].

Perfluoroalkylation reactions, particularly trifluoromethylation, proceed efficiently through radical pathways using perfluoroalkyl iodides as radical sources [37]. These transformations enable the introduction of fluorinated functional groups that impart unique physicochemical properties to the resulting products [37].

Mechanistic Considerations

The regioselectivity of radical-mediated transformations is governed by the stability of the radical intermediates and the electronic properties of the pyridine ring [36] [38]. The electron-deficient nature of the heterocycle influences both the site of radical formation and the subsequent coupling selectivity [38].

Computational studies have provided insight into the electronic structure of pyridinyl radicals and their reactivity patterns [38]. These investigations support the experimental observations regarding positional selectivity and provide guidance for the development of new radical-mediated transformations [38].

XLogP3

GHS Hazard Statements

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant